(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 92235-34-2
VCID: VC20832377
InChI: InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCNC1=O
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

CAS No.: 92235-34-2

Cat. No.: VC20832377

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate - 92235-34-2

Specification

CAS No. 92235-34-2
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
Standard InChI Key DVWCHAUBYVZILO-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCNC1=O
SMILES CC(C)(C)OC(=O)NC1CCNC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCNC1=O

Introduction

Chemical Structure and Properties

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate features a 2-oxopyrrolidinone ring with a Boc-protected amino group at the 3-position. The compound possesses a defined stereocenter at the 3-position with an S-configuration.

PropertyValueReference
CAS Number92235-34-2
Molecular FormulaC9H16N2O3
Molecular Weight200.24 g/mol
IUPAC Nametert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
InChIKeyDVWCHAUBYVZILO-LURJTMIESA-N
Physical StateSolid
Purity (Commercial)≥97%

The structure contains three main functional groups: a lactam (2-oxopyrrolidinone), a carbamate (Boc), and a chiral center at C-3. These elements collectively contribute to its utility in pharmaceutical applications, particularly as a building block for more complex molecules .

Stereospecificity and Conformational Analysis

The compound's stereochemistry at the 3-position is crucial for its biological activity and synthetic applications. The S-configuration determines the spatial orientation of the Boc-protected amino group relative to the pyrrolidinone ring, which can significantly influence its interaction with biological targets.

X-ray crystallographic analyses indicate that the compound typically adopts a conformation where the Boc group is positioned anti to the pyrrolidinone ring to minimize steric interactions . This preferred conformation has implications for its reactivity and binding characteristics in biological systems.

Synthesis Methods

Several synthetic routes have been reported for (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate:

From Amino Acid Precursors

The most common approach involves the cyclization of appropriately protected derivatives of L-aspartic acid or L-glutamic acid, followed by selective manipulation of functional groups to install the Boc-protecting group.

Stereoselective Synthesis

A stereoselective approach involves:

  • Nucleophilic ring opening of a succinimide derivative

  • Stereoselective reduction

  • Cyclization to form the pyrrolidinone

  • Protection of the amino group with Boc-anhydride

These methods typically employ tert-butyl carbamate with suitable pyrrolidine derivatives under controlled conditions, often in the presence of bases such as cesium carbonate in solvents like 1,4-dioxane .

Applications in Drug Development

Protease Inhibitor Development

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate has emerged as a valuable component in the design of protease inhibitors, particularly for coronavirus 3C-like proteases. Research published in 2021 highlighted its incorporation into peptidyl aldehydes targeting SARS-CoV-2 main protease (MPro) .

Protein Degrader Building Blocks

Commercial suppliers market this compound as part of "Protein Degrader Building Blocks" collections, indicating its utility in developing targeted protein degradation therapeutics . These approaches aim to eliminate disease-causing proteins through proteolysis rather than merely inhibiting their function.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its controlled stereochemistry and functional group pattern make it particularly valuable for introducing specific structural motifs in drug candidates .

Biological Activity and Structure-Activity Relationships

Studies have revealed important structure-activity relationships involving (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate derivatives:

Coronavirus Protease Inhibition

Research on coronavirus 3C-like protease inhibitors has demonstrated that incorporation of this compound's structural features contributes significantly to inhibitor potency. The P3 O-tert-butyl-threonine component in peptidyl aldehydes containing the pyrrolidinone motif has been identified as key to achieving high cellular and antiviral potency against SARS-CoV-2 .

Mechanism of Action

In coronavirus protease inhibitors, the 2-oxopyrrolidin-3-yl group often serves as a glutamine mimetic at the P1 position, crucial for recognition by viral proteases. The Boc-protected amino group at the 3-position contributes to proper positioning within the enzyme binding pocket .

Related Compounds and Derivatives

Several structurally related compounds and derivatives have been reported:

CompoundCAS NumberRelationship to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate99780-97-9Racemic mixture (non-stereospecific version)
(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate-R-enantiomer
(S)-(3-N-BOC-AMINO-2-OXO-PYRROLIDIN-1-YL)-ACETIC ACID79839-26-2N-acetic acid derivative
tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate1824602-08-52-methyl analog

The racemic mixture (tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, CAS 99780-97-9) is also commercially available but lacks the stereoselectivity of the (S)-isomer, which is critical for certain applications requiring stereochemical precision .

SupplierCatalog NumberPackage SizePrice (USD)Purity
Aladdin ScientificS195858-25mg25 mg$29.90≥97%
Aladdin ScientificS195858-100mg100 mg$97.90≥97%
Aladdin ScientificS195858-5g5 g$4,387.90≥97%
CP Lab SafetyALA-S195858-100mg100 mgVariable≥97%

The significant price increase between milligram and gram quantities reflects the specialized synthesis and purification processes required to maintain stereochemical purity .

Research Findings in COVID-19 Therapeutics

Recent studies have highlighted the importance of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and related compounds in COVID-19 therapeutic development:

SARS-CoV-2 Main Protease Inhibition

A 2021 study reported in a bioRxiv preprint demonstrated that peptidyl aldehydes containing β-(S-2-oxopyrrolidin-3-yl) groups showed promising activity against SARS-CoV-2 main protease. The research emphasized that the P3 O-tert-butyl-threonine component was essential for high cellular and antiviral potency .

Structure-Based Drug Design

The compound has been incorporated into rationally designed inhibitors based on X-ray crystallographic studies of the SARS-CoV-2 main protease. These studies have informed the optimal positioning of the pyrrolidinone ring and Boc-protected amino group for maximal interaction with the target enzyme .

Diastereomeric Resolution Studies

Research published in the Journal of Medicinal Chemistry (2022) highlighted the importance of stereochemical purity in compounds containing motifs similar to (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate. Diastereomeric resolution of a related compound yielded a highly potent inhibitor of SARS-CoV-2 main protease, with the active stereoisomer showing approximately 50-fold higher potency than its diastereomer .

Analytical Methods and Characterization

Several analytical methods are employed for the characterization of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure and purity of the compound. Characteristic signals include those from the tert-butyl group (typically around δ 1.4 ppm), the pyrrolidinone ring protons, and the carbamate NH proton .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is commonly used to assess the enantiomeric purity of the compound, ensuring the S-configuration is maintained throughout synthesis and storage.

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